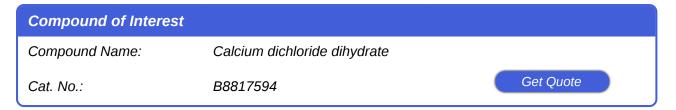


structure of calcium dichloride dihydrate crystal

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An In-depth Technical Guide to the Crystal Structure of Calcium Dichloride Dihydrate

Introduction

Calcium chloride (CaCl₂) is an ionic compound with a wide range of applications, from de-icing and dust control to a food additive and a desiccant in laboratory settings. It readily forms several hydrates, with the dihydrate (CaCl₂·2H₂O) being a common and stable form.[1][2] Understanding the precise three-dimensional arrangement of atoms within the crystal structure of calcium chloride dihydrate is crucial for researchers, scientists, and drug development professionals, as the crystal structure dictates its physical and chemical properties, including solubility, stability, and hygroscopicity. This technical guide provides a detailed overview of the crystal structure of calcium chloride dihydrate, also known by its mineral name, Sinjarite.[3][4]

Crystallographic Data

The crystal structure of calcium chloride dihydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The definitive crystallographic data was published by A. Leclaire and M. M. Borel in 1977.[3][6][7]

All quantitative crystallographic data are summarized in Table 1.



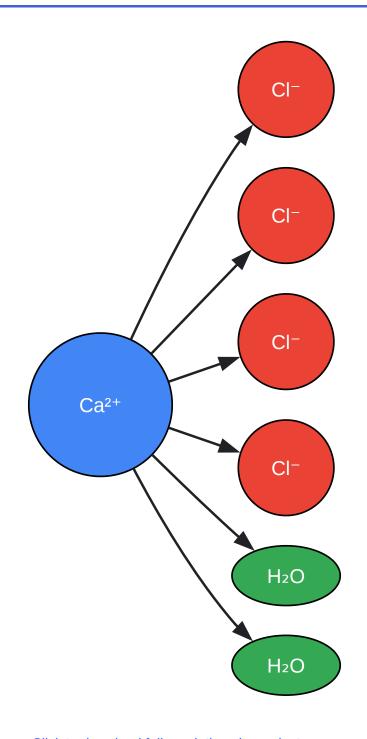
Parameter	Value	Reference
Chemical Formula	CaCl ₂ ·2H ₂ O	[3][4]
Molecular Weight	147.01 g/mol	[3]
Mineral Name	Sinjarite	[3][4]
Crystal System	Orthorhombic	[8]
Space Group	Pbcn	[6]
Unit Cell Dimensions	a = 5.893 Åb = 7.469 Åc = 12.070 Å	[6]
Unit Cell Volume	530 ų	[8]
Calculated Density	1.85 g/cm³	

Crystal Structure and Coordination Environment

The crystal structure of calcium chloride dihydrate is a polymeric arrangement of calcium cations, chloride anions, and water molecules. Each calcium ion (Ca²⁺) is coordinated by four chloride ions (Cl⁻) and two water molecules (H₂O).

The coordination geometry around the central calcium ion is a distorted octahedron. The two water molecules occupy cis positions in this octahedron, meaning they are adjacent to each other. The four chloride ions complete the coordination sphere. This arrangement results in chains of edge-sharing CaCl₄(H₂O)₂ octahedra that extend through the crystal lattice. The water molecules play a critical role in stabilizing the structure through hydrogen bonding with the chloride ions of neighboring chains, creating a robust three-dimensional network.





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Caption: Coordination environment of the Ca²⁺ ion in the calcium chloride dihydrate crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction



The determination of the crystal structure of a hydrated salt like calcium chloride dihydrate involves a precise experimental workflow. The following protocol is a generalized methodology based on standard crystallographic practices.[9][10]

Crystal Growth

High-quality single crystals are a prerequisite for accurate structure determination.

- Method: Slow evaporation is a common technique. A saturated aqueous solution of calcium chloride is prepared at room temperature.
- Procedure: The solution is placed in a vial, which is then covered with parafilm. A few small holes are poked into the parafilm to allow for slow, controlled evaporation of the solvent.
- Environment: The vial is kept in a vibration-free environment to promote the growth of wellordered crystals over several days or weeks. Due to the hygroscopic nature of CaCl₂, the process must be controlled to prevent deliquescence.[4]

Crystal Mounting and Data Collection

- Crystal Selection: A suitable single crystal (typically <0.5 mm in any dimension) with sharp edges and no visible defects is selected under a microscope.
- Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent water loss during the experiment.
- Data Collection:
 - The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[9]
 - The crystal is centered in the X-ray beam.
 - Initial diffraction images are collected to determine the unit cell parameters and the crystal system (e.g., orthorhombic).

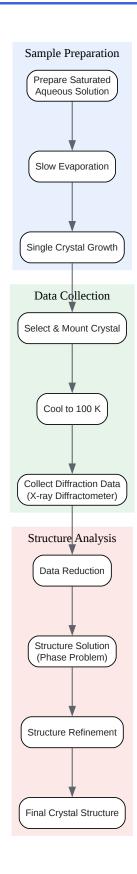


 A full data collection strategy is devised to measure the intensities of a large number of unique diffraction spots (reflections) by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

- Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.
- Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the heavier atoms (Ca and Cl).
- Structure Refinement: An atomic model is built based on the electron density map. This
 model is then refined using least-squares methods, where the calculated diffraction pattern
 from the model is fitted to the observed experimental data. The positions of the lighter atoms
 (O and H) are located and refined. The final refined structure results in the precise atomic
 coordinates, bond lengths, and bond angles presented in the crystallographic data.





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Caption: General experimental workflow for crystal structure determination.



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